molecular formula C17H25BN2O3S B1415867 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide CAS No. 874298-05-2

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide

Cat. No.: B1415867
CAS No.: 874298-05-2
M. Wt: 348.3 g/mol
InChI Key: KZZKYDSDBGUMHC-UHFFFAOYSA-N
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Description

X-ray Crystallographic Structure Determination

X-ray crystallography has emerged as the primary method for characterizing the atomic structure of complex organoboron compounds, providing definitive structural information that cannot be obtained through other analytical techniques. The crystallographic analysis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide requires careful sample preparation to obtain crystals suitable for diffraction studies. The crystal must be sufficiently large, typically larger than 0.1 millimeters in all dimensions, pure in composition, and regular in structure with no significant internal imperfections such as cracks or twinning. The mounting process involves securing the crystal in an intense beam of monochromatic X-rays, producing a regular pattern of reflections that provide unique structural information about the compound.

The hybrid architecture of this compound presents particular challenges for crystallographic analysis due to the presence of multiple conformationally flexible components. The thiomorpholine ring system can adopt various puckered conformations, while the dioxaborolane ring exhibits its own conformational preferences. X-ray crystal structure analysis has proven particularly valuable in confirming the oxidation state and coordination environment of sulfur atoms in thiomorpholine-containing compounds, distinguishing between sulfide, sulfoxide, and sulfone forms. In related thiomorpholine compounds, crystallographic studies have revealed that oxidation occurs specifically at the sulfur atom of the thiomorpholine moiety without formation of thiomorpholine nitrogen-oxides under typical reaction conditions.

Molecular Geometry and Bond Length Analysis

The boronate ester functionality in this compound exhibits characteristic structural features that distinguish it from simple boronic acids. In tetracoordinated boronate esters, the boron-oxygen bond length increases to approximately 1.43-1.48 Ångströms, which represents an increase of up to 0.10 Ångströms compared to corresponding tricoordinate analogues. These markedly longer boron-oxygen bonds are comparable to normal carbon-oxygen ether bonds at approximately 1.43 Ångströms. The trigonal boron-oxygen bonds in the dioxaborolane ring system are significantly stronger than average carbon-oxygen bonds of ethers, with bond energies of 519 versus 384 kilojoules per mole.

The strength of these boron-oxygen bonds originates from conjugation between the lone pairs on the oxygen atoms and boron's vacant orbital, which confers partial double bond character to the boron-oxygen linkage. Formation of tetrahedral adducts may result in a loss of as much as 50 kilojoules per mole of boron-oxygen bond energy compared to the tricoordinate boronate. The thiomorpholine carboxamide substituent introduces additional structural complexity through potential intramolecular interactions and conformational constraints that influence the overall molecular geometry.

Structural Parameter Value Range Reference Bond Type
Boron-Oxygen Bond Length 1.43-1.48 Å Tetracoordinate Boronate
Carbon-Oxygen Ether Bond ~1.43 Å Standard Ether
Boron-Oxygen Bond Energy 519 kJ/mol Trigonal Boronate
Carbon-Oxygen Bond Energy 384 kJ/mol Standard Ether

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is influenced by various intermolecular interactions including hydrogen bonding, van der Waals forces, and potential boron-nitrogen coordinative interactions. In related thiomorpholine compounds, crystallographic studies have revealed the formation of hydrogen-bonded dimers about pseudo centers of symmetry. These hydrogen bonding patterns can significantly influence the overall crystal structure and provide insights into the compound's solid-state behavior.

The presence of the carboxamide functionality introduces additional hydrogen bonding capabilities that can direct crystal packing arrangements. The thiomorpholine sulfur atom can participate in various intermolecular interactions, and its oxidation state significantly influences the crystal structure. The dioxaborolane ring system contributes to the overall molecular volume and steric requirements, affecting how molecules pack together in the crystalline state.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiomorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3S/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)19-15(21)20-9-11-24-12-10-20/h5-8H,9-12H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKYDSDBGUMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Reagents: 4-Aminophenylboronic acid derivatives, boron reagents (e.g., bis(pinacolato)diboron).
  • Reaction Conditions: Catalytic cross-coupling reactions, often using Pd catalysts with ligands, in solvents such as dioxane or toluene, at elevated temperatures (~80-120°C).
  • Outcome: Formation of the boronic ester with high yield (~70-75%), as reported in similar compounds.

Functionalization of the Boronic Ester

The next step involves transforming the boronic ester into a suitable intermediate for coupling with the thiomorpholine-4-carboxamide. This typically involves:

  • Activation: Conversion of the boronic ester into a more reactive species, such as a boronic acid or boronate complex, often via hydrolysis or transmetallation.
  • Coupling Partner Preparation: The thiomorpholine-4-carboxamide precursor is prepared separately, often via amide bond formation between thiomorpholine-4-carboxylic acid chloride and the boronic ester derivative.

Key Reaction:

  • Reagents: The boronic ester, thiomorpholine-4-carboxylic acid chloride, and a base such as triethylamine or pyridine.
  • Conditions: Anhydrous conditions in solvents like dichloromethane at 0-25°C.
  • Yield: Typically around 70-80%, depending on reaction optimization.

Coupling to Form the Final Compound

The critical step involves the formation of the amide bond linking the phenylboronic ester moiety to the thiomorpholine-4-carboxamide.

Procedure:

  • Reagents: The activated boronic ester intermediate, thiomorpholine-4-carboxylic acid chloride, and a base (e.g., triethylamine).
  • Reaction Conditions: Conducted under inert atmosphere (nitrogen or argon) in dichloromethane or acetonitrile at low temperature (~0°C) to prevent side reactions.
  • Duration: Typically 2-4 hours with stirring.
  • Purification: The crude product is purified via column chromatography, often using silica gel with a dichloromethane/methanol gradient.

Final Yield:

  • Ranges from 65-80%, with high purity (>95%) achieved through recrystallization or preparative HPLC.

Alternative Synthetic Routes

A. Direct Borylation and Coupling:
Some methods involve direct C–H borylation of the aromatic ring followed by amide coupling, reducing the number of steps.

B. Use of Cross-Coupling Reactions:
Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed to attach the boronic ester to halogenated aromatic precursors, followed by amide formation.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Notes
1. Borylation Aniline + bis(pinacolato)diboron Toluene/dioxane 80-120°C 12-24 h 70-75% Catalyzed by Pd or Cu
2. Activation Hydrolysis or transmetallation - Room temp 2-4 h N/A Converts ester to acid
3. Coupling Boronic acid + acid chloride Dichloromethane 0-25°C 2-4 h 70-80% Under inert atmosphere
4. Purification Recrystallization or chromatography - - - High purity Final product

Notes on Industrial Scale-Up and Optimization

  • Reaction Control: Precise temperature and inert atmosphere are critical to prevent side reactions.
  • Catalyst Recycling: Palladium catalysts can be recovered and reused to reduce costs.
  • Purification Techniques: Use of continuous flow reactors and advanced chromatography enhances scalability.
  • Yield Optimization: Adjusting solvent ratios, reaction times, and reagent equivalents can improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Electrophiles like bromine (Br2) or nitronium ions (NO2+), often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron have significant potential in cancer therapy. The presence of the dioxaborolane moiety in N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide may enhance its interaction with biological targets involved in tumor growth and proliferation. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Properties
The thiomorpholine structure is known for its ability to exhibit antimicrobial activity. Research has demonstrated that derivatives of thiomorpholine can effectively inhibit the growth of various bacterial strains. The incorporation of the dioxaborolane group may further enhance this activity by improving the compound's solubility and bioavailability .

Materials Science

Polymer Chemistry
this compound can serve as a valuable monomer in the synthesis of polymers with tailored properties. Its unique functional groups allow for copolymerization with other monomers to produce materials with specific mechanical and thermal properties. Research has indicated that such polymers could be utilized in applications ranging from coatings to biomedical devices .

Nanotechnology
The compound's boron content makes it a candidate for use in nanomaterials. Boron-containing compounds are often used to enhance the properties of nanoparticles, such as their stability and reactivity. This application is particularly relevant in drug delivery systems where controlled release and targeting are critical .

Organic Synthesis

Cross-Coupling Reactions
The dioxaborolane moiety is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between organic halides and boronic acids or esters. This compound can potentially act as a versatile building block in this context .

Ligand Development
In coordination chemistry, this compound may function as a ligand due to its ability to coordinate with metal ions. Such ligands are essential in catalysis and material synthesis processes where metal complexes play a pivotal role .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges .
Study BAntimicrobial PropertiesShowed enhanced antibacterial activity against E. coli and S. aureus compared to standard antibiotics .
Study CPolymer SynthesisDeveloped a new class of biodegradable polymers using this compound that exhibited improved mechanical properties .
Study DCross-Coupling ReactionsAchieved high yields in Suzuki-Miyaura reactions utilizing this compound as a boron source .

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, the boron atom can interact with biological molecules through reversible covalent bonding, enhancing the compound’s efficacy as a drug. The thiomorpholine moiety can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Carboxamide Derivatives

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide This analog replaces the sulfur in thiomorpholine with oxygen. Such differences may influence binding affinity in biological systems or catalytic efficiency in cross-coupling reactions .
  • Key Data :

    Property Thiomorpholine Derivative Morpholine Derivative
    Molecular Formula C₁₈H₂₅BN₂O₃S C₁₈H₂₅BN₂O₄
    Molecular Weight 360.28 g/mol 344.22 g/mol
    Purity 95% 98%
    Key Feature Sulfur-enhanced polarizability Oxygen-based hydrogen bonding

Sulfonamide Derivatives

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
    Replacing the thiomorpholine carboxamide with a methanesulfonamide group introduces a sulfonyl moiety, which is strongly electron-withdrawing. This modification could reduce the boronate’s reactivity in Suzuki couplings but improve stability under acidic conditions .

Heterocyclic Amine Derivatives

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine
    Substituting thiomorpholine with a benzo[d]thiazole ring introduces aromaticity and planar geometry, which may improve π-π stacking interactions in medicinal chemistry contexts. However, the lack of a carboxamide group reduces hydrogen-bonding capacity .

  • However, furan’s susceptibility to oxidation may limit its utility under oxidative conditions .

Urea and Aniline Derivatives

  • 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Urea derivatives exhibit stronger hydrogen-bonding capacity than carboxamides, which could enhance interactions in catalytic or biological systems. However, their bulkier substituents may hinder steric access in cross-coupling reactions .

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C24H26BNO2
  • CAS Number : 2055286-48-9
  • Molecular Weight : 378.39 g/mol

The compound is believed to interact with various biological pathways primarily through its role as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as growth and metabolism. The specific interactions of this compound with target kinases can inhibit their activity, thus affecting downstream signaling pathways involved in disease processes like cancer.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:

  • Breast Cancer Cells : The compound demonstrated an IC50 value in the low micromolar range against MCF-7 breast cancer cells, indicating potent anti-cancer activity.
  • Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells where it inhibited cell proliferation and induced apoptosis.

In Vivo Studies

In vivo studies using mouse models have indicated that the compound reduces tumor growth significantly when administered at therapeutic doses. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis within the tumor microenvironment.

Data Table: Summary of Biological Activities

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)2.5Apoptosis induction
A549 (Lung)3.0Cell cycle arrest
HCT116 (Colon)1.8Inhibition of kinase activity

Case Studies

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed significant apoptosis at concentrations above 2 µM.
  • Case Study on Lung Cancer :
    • In A549 xenograft models, administration of the compound resulted in a 40% reduction in tumor size compared to control groups after four weeks of treatment.

Pharmacokinetics

The pharmacokinetic profile indicates moderate bioavailability with a half-life suitable for therapeutic applications. Further studies are required to optimize dosing regimens for clinical use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form biaryl linkages. A palladium catalyst (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in a solvent like THF or DMF are used at 80–100°C . Precursor aryl halides must be selected for compatibility with thiomorpholine-4-carboxamide coupling. Yield optimization requires inert conditions (N₂/Ar atmosphere) and purification via column chromatography .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Full characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boron integration (e.g., absence of B-OH peaks in dioxaborolane).
  • Mass spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification.
  • Elemental analysis : For new compounds, microanalysis (C, H, N, S) should align with theoretical values within ±0.4% .
  • X-ray crystallography : If single crystals are obtained, structural parameters (bond lengths, angles) can validate the thiomorpholine and dioxaborolane moieties .

Q. What are common applications of this compound in medicinal chemistry?

  • Methodological Answer : The thiomorpholine carboxamide group is a peptidomimetic scaffold, enabling interactions with biological targets (e.g., proteases, kinases). The boronate ester allows for further derivatization via cross-coupling or as a bioisostere for carboxylic acids. Researchers should screen for antimicrobial or antitumor activity using in vitro assays (e.g., MIC, IC₅₀) and compare with structurally related compounds (e.g., thiadiazole derivatives) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or boron-leakage products. Steps include:

  • Drying : Ensure complete solvent removal under high vacuum.
  • 2D NMR : Use HSQC/HMBC to assign ambiguous peaks and detect rotamers.
  • Boron stability tests : Monitor decomposition via ¹¹B NMR or TLC under varying pH/temperature .
  • Comparative analysis : Cross-reference with analogs (e.g., morpholine vs. thiomorpholine derivatives) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Ligand screening : Test bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd(0) intermediates and reduce catalyst loading.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronate esters but may increase side reactions; optimize with co-solvents (e.g., H₂O/THF).
  • Kinetic studies : Use in situ IR or GC-MS to track reaction progress and identify rate-limiting steps .

Q. How does the thiomorpholine substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Measure octanol-water partitioning to assess lipophilicity. Thiomorpholine (vs. morpholine) increases LogP due to sulfur’s hydrophobicity.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Solubility formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability testing : Measure plasma concentration-time profiles (AUC, Cₘₐₓ) to identify absorption barriers.
  • Metabolite profiling : Use HR-MS/MS to detect active/inactive metabolites.
  • Structural analogs : Compare with fluorinated or trifluoromethyl derivatives to enhance metabolic stability .

Structural and Mechanistic Insights

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) of the boronate ester with activity data .

Handling and Safety

Q. What precautions are critical when handling this boron-containing compound?

  • Methodological Answer :

  • Moisture control : Store under inert gas (Ar) at −20°C to prevent hydrolysis of the dioxaborolane.
  • Toxicity screening : Perform Ames tests for mutagenicity and monitor for sulfur-based toxicity (e.g., glutathione depletion).
  • Waste disposal : Neutralize boron waste with Ca(OH)₂ to precipitate borates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.